molecular formula C9H5BrS3 B087385 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione CAS No. 14659-11-1

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione

Cat. No.: B087385
CAS No.: 14659-11-1
M. Wt: 289.2 g/mol
InChI Key: MHNGECZIVWUASC-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione is an organosulfur compound characterized by the presence of a bromophenyl group attached to a dithiole-thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-bromobenzaldehyde with carbon disulfide and an amine, followed by cyclization. One common method includes the following steps:

    Formation of Intermediate: 4-bromobenzaldehyde reacts with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the dithiole-thione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 4-(4-bromophenyl)-thiazol-2-amine derivatives
  • (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

Uniqueness

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione is unique due to its dithiole-thione ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-bromophenyl)dithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNGECZIVWUASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933005
Record name 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147008-20-6
Record name 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione

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